molecular formula C16H21NO3 B8169440 tert-Butyl (2-(4-ethynyl-3-methylphenoxy)ethyl)carbamate

tert-Butyl (2-(4-ethynyl-3-methylphenoxy)ethyl)carbamate

Cat. No.: B8169440
M. Wt: 275.34 g/mol
InChI Key: ZYYPXAQGBYFQGH-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-ethynyl-3-methylphenoxy)ethyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an ethynyl group, and a phenoxy group attached to an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-ethynyl-3-methylphenoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-ethynyl-3-methylphenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(4-ethynyl-3-methylphenoxy)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (2-(4-ethynyl-3-methylphenoxy)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology and Medicine: This compound may have potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. Its structural features make it a candidate for drug development and pharmaceutical research.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-ethynyl-3-methylphenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological targets, influencing the compound’s bioactivity.

Comparison with Similar Compounds

  • tert-Butyl (2-(3,4-dihydroxyphenyl)ethyl)carbamate
  • tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
  • tert-Butyl methyl (2-(methylamino)ethyl)carbamate

Uniqueness: tert-Butyl (2-(4-ethynyl-3-methylphenoxy)ethyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for click chemistry applications. The combination of the tert-butyl, ethynyl, and phenoxy groups provides a versatile scaffold for further functionalization and derivatization.

Properties

IUPAC Name

tert-butyl N-[2-(4-ethynyl-3-methylphenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-6-13-7-8-14(11-12(13)2)19-10-9-17-15(18)20-16(3,4)5/h1,7-8,11H,9-10H2,2-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYPXAQGBYFQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCNC(=O)OC(C)(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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